molecular formula C10H18Cl3N3 B1419648 1-(2-Pyridylmethyl)piperazine trihydrochloride CAS No. 333992-74-8

1-(2-Pyridylmethyl)piperazine trihydrochloride

Cat. No.: B1419648
CAS No.: 333992-74-8
M. Wt: 286.6 g/mol
InChI Key: HWDXLUZTUZVCAQ-UHFFFAOYSA-N
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Description

1-(2-Pyridylmethyl)piperazine trihydrochloride is a piperazine derivative featuring a pyridylmethyl substituent at the 1-position of the piperazine ring, with three hydrochloride counterions enhancing its solubility and stability. Piperazine derivatives are pharmacologically significant due to their structural versatility, enabling interactions with diverse biological targets such as neurotransmitter receptors and enzymes . The trihydrochloride salt form likely improves aqueous solubility compared to neutral or dihydrochloride analogs, making it advantageous for formulation in preclinical studies.

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;;;/h1-4,11H,5-9H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDXLUZTUZVCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=N2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyridylmethyl)piperazine trihydrochloride typically involves the reaction of piperazine with 2-chloromethylpyridine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization to obtain the trihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyridylmethyl)piperazine trihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various piperazine derivatives .

Scientific Research Applications

1-(2-Pyridylmethyl)piperazine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Pyridylmethyl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Key Observations :

  • The trihydrochloride salt confers higher aqueous solubility than dihydrochloride analogs (e.g., TFMPP dihydrochloride ).
  • Substituents like CF₃ (in TFMPP) and Cl (in mCPP) modulate electron density, affecting receptor binding kinetics .

Pharmacological Activity

Serotonin Receptor Interactions

  • TFMPP and mCPP : Act as agonists at 5-HT1B and 5-HT1C receptors, reducing locomotor activity in rats and modulating sympathetic nerve activity . TFMPP exhibits ~65-fold selectivity for 5-HT1B over 5-HT1A receptors .
  • BZP : Primarily a dopamine reuptake inhibitor with secondary serotonergic effects, historically abused as a psychoactive stimulant .
  • This compound : While direct data are unavailable, the pyridine moiety may confer unique receptor interactions. Pyridine-containing analogs are explored in anticancer research due to improved bioavailability .

Behavioral and Therapeutic Effects

  • TFMPP/mCPP : Dose-dependent suppression of locomotor activity via 5-HT receptor activation, reversible by 5-HT antagonists .

Spectroscopic and Computational Data

  • Spectroscopy : Substituted piperazines like 1-(2-methoxyphenyl)piperazine are characterized using FT-IR, FT-Raman, and NMR, with DFT calculations validating vibrational modes . The pyridylmethyl group in the target compound would exhibit distinct C-N and C-H stretching frequencies.
  • NBO Analysis : Pyridine’s electron-withdrawing nature may reduce electron density on the piperazine ring, altering reactivity compared to phenyl-substituted analogs .

Biological Activity

1-(2-Pyridylmethyl)piperazine trihydrochloride, a compound with the CAS number 333992-74-8, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, molecular mechanisms, and potential therapeutic applications based on various studies and findings.

This compound exhibits interactions with multiple biological targets, including receptors and enzymes. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for modulating the activity of proteins and enzymes involved in various metabolic pathways.

Property Description
Molecular Formula C₁₁H₁₅Cl₃N₂
Molecular Weight 272.61 g/mol
Solubility Soluble in water and methanol
pH Stability Stable in neutral pH conditions

The compound primarily functions as a modulator of neurotransmitter receptors, particularly those associated with the central nervous system. It has been shown to bind selectively to aminergic receptors, influencing neurotransmission and potentially exhibiting antipsychotic or anxiolytic effects.

Cellular Effects

Research indicates that this compound can induce apoptosis in certain cancer cell lines through specific signaling pathways. This effect is mediated by its ability to alter gene expression related to cell cycle regulation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiproliferative Effects : In vitro studies demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines, including K562 leukemic cells. The IC50 values indicated concentration-dependent cytotoxicity, with values ranging from 50 μM to 427 μM depending on exposure time and assay method used .
  • Receptor Binding Studies : Binding assays have shown that this compound has a high affinity for dopamine receptors, which may contribute to its potential therapeutic effects in neuropsychiatric disorders .
  • Neuroprotective Properties : Preliminary research suggests that the compound may possess neuroprotective properties by modulating oxidative stress responses in neuronal cells, indicating a possible role in treating neurodegenerative diseases.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Anticancer Therapy : Its ability to induce apoptosis in cancer cells suggests potential use as an anticancer agent.
  • Psychiatric Disorders : The modulation of neurotransmitter receptors indicates possible applications in treating anxiety and depression.
  • Neuroprotection : Its effects on oxidative stress could be explored further for neuroprotective strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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